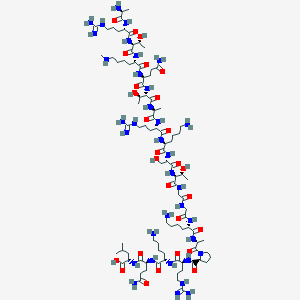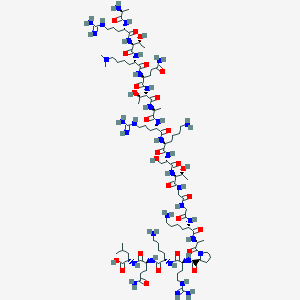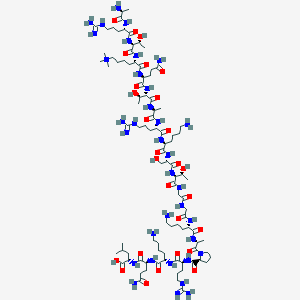
Cy5-ProTx-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively. The Cy5-ProTx-II version developed by Smartox has potent Nav1.7 blocking activity. It was shown to fully block Nav1.7 at 100 nM concentration.
Wissenschaftliche Forschungsanwendungen
Luminescent Marker Development
Cy5 dye is extensively used as a biomarker in life science research due to its excitation at wavelengths where bio-matter autofluorescence is reduced. A study by He et al. (2007) developed Cy5 dye-doped core-shell silica fluorescent nanoparticles (SFNPs), using biomolecules conjugated with Cy5 as the core material. These nanoparticles were demonstrated as effective near-infrared fluorescent markers for cell recognition, particularly in breast cancer cells (He et al., 2007).
Inhibition of Sodium Channel Gating
ProTx-II, an inhibitory cysteine knot toxin from Thrixopelma pruriens, inhibits voltage-gated sodium channels. Sokolov et al. (2008) found that ProTx-II impedes the movement of gating charges of the sodium channel voltage sensors and reduces sodium conductance. This toxin exhibits subtype-specific actions, indicating potential applications in studying the gating mechanisms of sodium channels (Sokolov et al., 2008).
Fluorescent Imaging of Carbon Nanotubes
Xu et al. (2008) described a method for biofunctionalizing carbon nanotubes (CNTs) using Cy5 labeled goat anti-rabbit IgG. The fluorescent imaging of these functionalized CNTs in solution was achieved, opening up possibilities for biomedical applications involving carbon nanotubes (Xu et al., 2008).
ProTx-II and Its Effect on Sodium Channels
Middleton et al. (2002) identified two peptides, ProTx-I and ProTx-II, from the venom of Thrixopelma pruriens that inhibit sodium channels. These findings shed light on the potential of these peptides as tools for exploring the gating mechanisms of various sodium and calcium channels (Middleton et al., 2002).
Advanced Fluorescence Studies
Huang et al. (2006) investigated the triplet-state characteristics of the Cy5 molecule, providing insights into its photophysical behaviors. This research is crucial for the precise interpretation of Cy5's behaviors in single molecule spectroscopic applications (Huang et al., 2006).
Eigenschaften
Produktname |
Cy5-ProTx-II |
|---|---|
Molekulargewicht |
close to 4450 g/mol |
Aussehen |
dark lyophilized solidPurity rate: > 95 %AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25Length (aa): 30 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



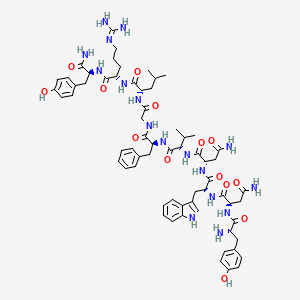
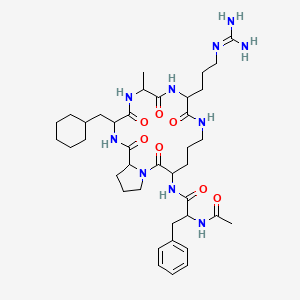
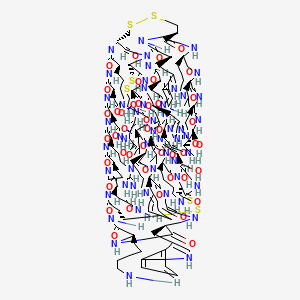
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)

